H. pylori Urease Inhibition: Ki 45 nM Mixed-Type Competitive Profile
1-(Piperidin-4-yl)-3-(pyridin-3-yl)urea demonstrates a mixed-type competitive inhibition of Helicobacter pylori urease with a Ki of 45 nM, as determined by Lineweaver-Burk plot analysis using urea as substrate [1]. In the same study, the IC50 for isolated urease was 230 nM in a biochemical ammonia-production assay, while activity in intact H. pylori cells yielded an IC50 of 910 nM [1]. This provides a baseline biochemical-to-cellular activity ratio (~4-fold drop) useful for permeability benchmarking. For context, the N-propionyl derivative 1-(1-propionylpiperidin-4-yl)-3-(pyridin-3-yl)urea is essentially inactive against sEH (IC50 3,800 nM) [2], illustrating that even minor N-acylation profoundly alters target engagement.
| Evidence Dimension | Enzyme inhibition potency (Ki/IC50) |
|---|---|
| Target Compound Data | Ki = 45 nM (mixed-type competitive); IC50 = 230 nM (biochemical); IC50 = 910 nM (intact cell) |
| Comparator Or Baseline | 1-(1-Propionylpiperidin-4-yl)-3-(pyridin-3-yl)urea: IC50 = 3,800 nM (human sEH, fluorescence assay) [2] |
| Quantified Difference | >84-fold difference in target affinity (45 nM vs. 3,800 nM), and target shift from urease to sEH. |
| Conditions | H. pylori ATCC 43504 urease; Lineweaver-Burk kinetics; indophenol ammonia detection [1] vs. human recombinant sEH fluorescence assay [2]. |
Why This Matters
The 45 nM Ki confirms nM-range engagement of a validated antibacterial target, offering a quantitative starting point for fragment-to-lead optimization in anti-H. pylori programs.
- [1] BindingDB Entry BDBM50493373 (CHEMBL2425478). Ki: 45 nM, IC50: 230 nM (biochemical), IC50: 910 nM (intact cell) for H. pylori urease. View Source
- [2] BindingDB Entry BDBM50327839 (CHEMBL1256165). IC50: 3,800 nM for human sEH. View Source
